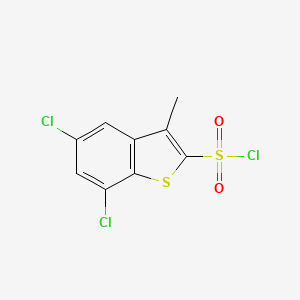
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of two chlorine atoms at positions 5 and 7, a methyl group at position 3, and a sulfonyl chloride group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the chlorination of 3-methyl-1-benzothiophene followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinating and sulfonylating agents.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted benzothiophenes, sulfonamides, and sulfonate esters, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride involves its interaction with molecular targets through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methyl-1-benzothiophene-2-sulfonyl chloride
- 7-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Uniqueness
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is unique due to the specific substitution pattern of chlorine atoms at positions 5 and 7, which can influence its reactivity and interaction with other molecules. This distinct structure may confer unique properties compared to other benzothiophene derivatives.
Eigenschaften
Molekularformel |
C9H5Cl3O2S2 |
|---|---|
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
5,7-dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl3O2S2/c1-4-6-2-5(10)3-7(11)8(6)15-9(4)16(12,13)14/h2-3H,1H3 |
InChI-Schlüssel |
OYXUHPOHQBUKMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C=C(C=C2Cl)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















